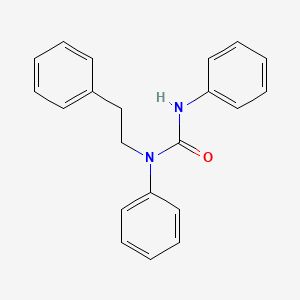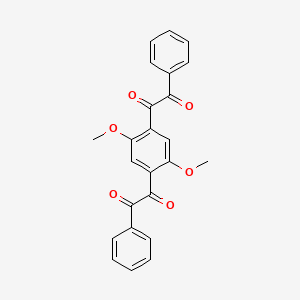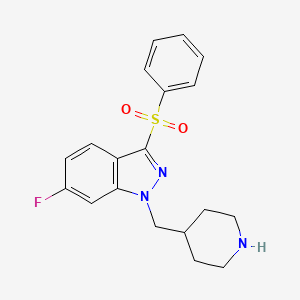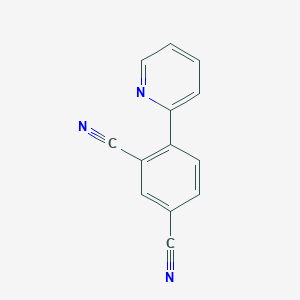
N,N'-Diphenyl-N-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Diphenyl-N-(2-phenylethyl)urea is an organic compound with the molecular formula C21H20N2O It is a derivative of urea, where the nitrogen atoms are substituted with phenyl and phenylethyl groups
准备方法
Synthetic Routes and Reaction Conditions
N,N’-Diphenyl-N-(2-phenylethyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-phenylethylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N,N’-Diphenyl-N-(2-phenylethyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
N,N’-Diphenyl-N-(2-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
N,N’-Diphenyl-N-(2-phenylethyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N’-Diphenyl-N-(2-phenylethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N,N’-Diphenylurea: A simpler derivative with only phenyl groups attached to the nitrogen atoms.
N,N’-Diphenyl-N-methylurea: Contains a methyl group instead of a phenylethyl group.
N,N’-Diphenyl-N-cyclohexylurea: Features a cyclohexyl group in place of the phenylethyl group.
Uniqueness
N,N’-Diphenyl-N-(2-phenylethyl)urea is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
属性
CAS 编号 |
141956-75-4 |
|---|---|
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
1,3-diphenyl-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C21H20N2O/c24-21(22-19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H,22,24) |
InChI 键 |
HHNHUZMMBNWINW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![tert-Butyl [(1R)-2-oxo-1,2-diphenylethyl]carbamate](/img/structure/B12529323.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)

![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
